2,2,3,3,6,6,7,7-Octamethyloct-4-yne
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Overview
Description
2,2,3,3,6,6,7,7-Octamethyloct-4-yne is an organic compound with the molecular formula C16H30. It is a highly branched alkyne, characterized by the presence of a carbon-carbon triple bond at the fourth position of the octane chain. This compound is notable for its high degree of methyl substitution, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,6,6,7,7-Octamethyloct-4-yne typically involves the alkylation of a suitable alkyne precursor with methyl groups. One common method is the reaction of 2,2,3,3,6,6,7,7-Octamethyloctane with a strong base, such as sodium amide, to generate the corresponding acetylide anion. This anion can then undergo alkylation with methyl iodide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,6,6,7,7-Octamethyloct-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon can yield the corresponding alkane.
Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: 2,2,3,3,6,6,7,7-Octamethyloctane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,2,3,3,6,6,7,7-Octamethyloct-4-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying alkyne reactivity.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced lubricants.
Mechanism of Action
The mechanism of action of 2,2,3,3,6,6,7,7-Octamethyloct-4-yne involves its interaction with molecular targets through its triple bond and methyl groups. The compound can undergo addition reactions with nucleophiles, leading to the formation of various adducts. Its high degree of methyl substitution can also influence its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,6,6,7,7-Octamethyloctane: Similar in structure but lacks the triple bond, making it less reactive.
2,2,3,3,6,6,7,7-Octamethyl-1-octene: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
2,2,3,3,6,6,7,7-Octamethylcyclooctane: A cyclic analogue with distinct physical and chemical properties.
Uniqueness
2,2,3,3,6,6,7,7-Octamethyloct-4-yne is unique due to its combination of a highly branched structure and a carbon-carbon triple bond. This combination imparts unique reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61435-58-3 |
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Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
2,2,3,3,6,6,7,7-octamethyloct-4-yne |
InChI |
InChI=1S/C16H30/c1-13(2,3)15(7,8)11-12-16(9,10)14(4,5)6/h1-10H3 |
InChI Key |
MCOMWKZJYVPZNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)C#CC(C)(C)C(C)(C)C |
Origin of Product |
United States |
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